Bicyclo[2.2.1]heptan-2-ylhydrazine
CAS No.: 786615-76-7
Cat. No.: VC4737816
Molecular Formula: C7H14N2
Molecular Weight: 126.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 786615-76-7 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.203 |
| IUPAC Name | 2-bicyclo[2.2.1]heptanylhydrazine |
| Standard InChI | InChI=1S/C7H14N2/c8-9-7-4-5-1-2-6(7)3-5/h5-7,9H,1-4,8H2 |
| Standard InChI Key | LVNOTBRXUIUZQB-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2NN |
Introduction
Bicyclo[2.2.1]heptan-2-ylhydrazine is a chemical compound with a unique bicyclic structure, featuring a seven-membered ring with two bridgehead carbons. This compound is of significant interest in both chemical and biological research due to its potential applications in the synthesis of complex molecules and its role in studying enzyme mechanisms.
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylhydrazine undergoes various chemical reactions, including:
-
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Applications
-
Chemistry: It serves as a building block for synthesizing more complex molecules.
-
Biology: Used in studying enzyme mechanisms and as a probe for biological systems.
-
Industry: Potential applications in the production of polymers and other materials with unique properties.
Research Findings and Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecules synthesis. |
| Biology | Study of enzyme mechanisms and biological system probing. |
| Industry | Production of polymers and materials with unique properties. |
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ylhydrazine is distinct due to its hydrazine functional group, which imparts unique chemical reactivity and potential biological activity compared to similar compounds like bicyclo[2.2.1]heptane and norbornane.
Safety and Handling
While specific safety data for Bicyclo[2.2.1]heptan-2-ylhydrazine is limited, handling hydrazine derivatives generally requires caution due to potential toxicity and reactivity. It is advisable to consult safety data sheets (SDS) for detailed handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume